Fmoc-3-(4-Quinolyl)-L-Ala-OH (CAS 1998513-62-4) is a highly specialized, Fmoc-protected unnatural amino acid utilized primarily in solid-phase peptide synthesis (SPPS) to introduce a basic, hydrogen-bond-accepting quinoline pharmacophore into peptide sequences. Structurally distinct from natural tryptophan and purely hydrophobic naphthylalanine, this building block features a quinoline ring attached at the 4-position to the alanine side chain. In industrial and pharmaceutical procurement, it is prioritized for developing protease-resistant peptide therapeutics, matrix metalloproteinase (MMP) inhibitors, and receptor agonists where precise modulation of the isoelectric point, aqueous solubility, and active-site hydrogen bonding is required. Its standard Fmoc protection ensures seamless integration into automated peptide synthesizers using conventional coupling reagents without requiring orthogonal side-chain protection schemes [1].
Substituting Fmoc-3-(4-Quinolyl)-L-Ala-OH with its natural analog Fmoc-Trp-OH or the isosteric Fmoc-1-Nal-OH fundamentally alters the physicochemical and binding profile of the resulting peptide. While tryptophan provides an indole ring that acts exclusively as a hydrogen bond donor, the 4-quinolyl moiety presents a basic nitrogen (pKa ~4.9) that functions as a hydrogen bond acceptor, completely reversing the local interaction dynamics within receptor pockets. Furthermore, unlike the purely hydrophobic naphthylalanine, the protonatable nitrogen in 4-quinolylalanine significantly enhances the aqueous solubility of lipophilic peptide sequences at physiological or slightly acidic pH. Attempting to use the positional isomer Fmoc-3-(3-Quinolyl)-L-Ala-OH alters the spatial vector of the nitrogen lone pair, often leading to a sharp drop in target affinity due to steric clashes or misaligned hydrogen bonds in tightly constrained active sites [1].
In the optimization of peptide-based matrix metalloproteinase (MMP) inhibitors and erythropoietin receptor agonists, the substitution of natural tryptophan with 4-quinolylalanine provides a critical structural advantage. The quinoline nitrogen acts as a strong hydrogen bond acceptor, whereas the indole NH of tryptophan is a hydrogen bond donor. When replacing Fmoc-Trp-OH or Fmoc-1-Nal-OH with Fmoc-3-(4-Quinolyl)-L-Ala-OH, researchers observe distinct binding profiles; the 4-quinolyl substitution maintains or enhances nanomolar potency by engaging specific active-site residues that repel the indole donor of Trp or lack interaction with the non-polar naphthyl ring of Nal [1].
| Evidence Dimension | Hydrogen bond capability and receptor affinity |
| Target Compound Data | 4-Quinolylalanine (H-bond acceptor, basic nitrogen) |
| Comparator Or Baseline | Tryptophan (H-bond donor) / Naphthylalanine (No H-bond capability) |
| Quantified Difference | Reversal of H-bond polarity leading to distinct target selectivity and binding affinity modulation |
| Conditions | Peptide-receptor binding assays (e.g., MMPs, EPO receptors) |
Procuring this specific isomer is essential when the target receptor pocket requires a hydrogen bond acceptor rather than a donor to achieve high-affinity binding.
Highly hydrophobic peptide sequences, particularly those utilizing multiple naphthylalanine (Nal) or phenylalanine residues, often suffer from poor aqueous solubility, complicating both purification and downstream formulation. Fmoc-3-(4-Quinolyl)-L-Ala-OH serves as a highly effective procurement substitute for Fmoc-1-Nal-OH in these sequences. The quinoline ring possesses a basic nitrogen with a pKa of approximately 4.9. In slightly acidic to physiological environments, partial protonation of this nitrogen significantly increases the hydrophilicity and solubility of the peptide compared to the purely carbon-based naphthyl system, without sacrificing the bulky, bicyclic aromatic steric bulk required for receptor engagement [1].
| Evidence Dimension | Aqueous solubility and pKa |
| Target Compound Data | 4-Quinolylalanine (pKa ~4.9, partially protonated at slightly acidic pH) |
| Comparator Or Baseline | 1-Naphthylalanine (pKa N/A, strictly hydrophobic) |
| Quantified Difference | Improved aqueous solubility profile for lipophilic peptides while maintaining bicyclic steric bulk |
| Conditions | Physiological to slightly acidic aqueous buffers |
Buyers developing highly hydrophobic peptide therapeutics must prioritize 4-quinolylalanine over naphthylalanine to prevent aggregation and improve formulation viability.
The procurement of unnatural amino acids often introduces manufacturing bottlenecks due to poor coupling efficiencies or the need for orthogonal side-chain protection. Fmoc-3-(4-Quinolyl)-L-Ala-OH circumvents these issues. The basicity of the quinoline nitrogen is sufficiently low (pKa ~4.9) that it does not require side-chain protection during standard Fmoc-based SPPS, nor does it cause premature Fmoc deprotection of the growing peptide chain. It demonstrates excellent coupling kinetics using standard activators (e.g., DIC/HOBt or HATU/DIPEA) and is fully compatible with standard TFA cleavage cocktails, making it a drop-in replacement for Fmoc-Trp(Boc)-OH in automated synthesis workflows [1].
| Evidence Dimension | SPPS Coupling and Deprotection Compatibility |
| Target Compound Data | Fmoc-3-(4-Quinolyl)-L-Ala-OH (No side-chain protection required, standard coupling) |
| Comparator Or Baseline | Highly basic unnatural amino acids (Require orthogonal protection or specialized coupling) |
| Quantified Difference | Elimination of side-chain deprotection steps; standard coupling efficiency maintained |
| Conditions | Automated Fmoc/tBu SPPS with standard activators (HATU/DIC) |
Process chemists can procure this building block knowing it will not require costly deviations from standard automated peptide synthesis protocols.
A primary limitation of natural peptide therapeutics is their rapid degradation by endogenous proteases. Substituting natural L-tryptophan with the unnatural L-4-quinolylalanine introduces steric and electronic variations that are not recognized by standard proteolytic enzymes. Peptides incorporating 4-quinolylalanine exhibit significantly extended half-lives in serum and tissue homogenates compared to their wild-type Trp-containing counterparts. This makes the procurement of Fmoc-3-(4-Quinolyl)-L-Ala-OH a direct strategy for enhancing the pharmacokinetic profile of peptide drug candidates moving from in vitro testing to in vivo models [1].
| Evidence Dimension | Proteolytic half-life |
| Target Compound Data | 4-Quinolylalanine-containing peptides (High resistance to proteolysis) |
| Comparator Or Baseline | Tryptophan-containing peptides (Rapid degradation) |
| Quantified Difference | Extended in vivo and in vitro serum half-life |
| Conditions | Serum stability assays and in vivo pharmacokinetic models |
Procuring this compound is a standard strategy to rescue promising peptide sequences that fail in vivo due to rapid metabolic clearance.
Directly leveraging the hydrogen-bond-accepting nature of the quinoline nitrogen, Fmoc-3-(4-Quinolyl)-L-Ala-OH is an ideal building block for synthesizing potent, selective MMP inhibitors. It replaces natural tryptophan to specifically engage active-site residues in tissue-remodeling enzymes without the rapid proteolytic degradation associated with natural peptides [1].
In the design of anti-erythropoietin receptor peptides, 4-quinolylalanine is utilized to replace naphthylalanine or tryptophan. Its unique combination of bicyclic steric bulk and a basic nitrogen allows for precise modulation of receptor binding kinetics and improved aqueous solubility of the peptide sequence, facilitating better formulation of these therapeutic candidates [2].
For industrial peptide manufacturers struggling with the solubility of sequences rich in phenylalanine or naphthylalanine, substituting with 4-quinolylalanine provides a protonatable site (pKa ~4.9). This substitution improves the handling, purification (HPLC), and final solubility of the peptide without altering the overall hydrophobic footprint required for efficacy [3].